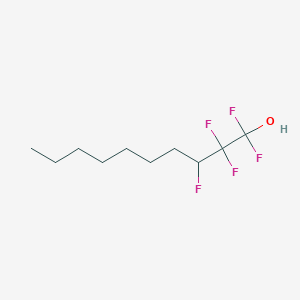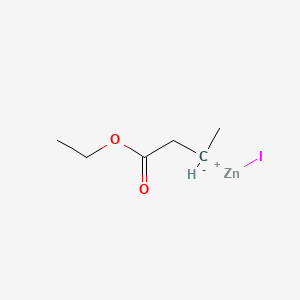
ethyl butanoate;iodozinc(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl butanoate is an ester with the chemical formula CH₃CH₂CH₂COOCH₂CH₃. It is known for its pleasant fruity aroma, often described as pineapple-like. Iodozinc(1+) is a cationic form of zinc iodide, represented as ZnI⁺. This compound is less commonly discussed but plays a role in various chemical reactions, particularly in organometallic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl butanoate is typically synthesized through the esterification of butanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is as follows:
CH3CH2CH2COOH+CH3CH2OH→CH3CH2CH2COOCH2CH3+H2O
Iodozinc(1+) can be prepared by reacting zinc with iodine in an appropriate solvent under controlled conditions. The reaction is:
Zn+I2→ZnI+
Industrial Production Methods
Ethyl butanoate is produced industrially through similar esterification processes, often using continuous flow reactors to optimize yield and efficiency. The production of iodozinc(1+) is less common on an industrial scale but can be achieved through specialized organometallic synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl butanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, ethyl butanoate can be hydrolyzed back to butanoic acid and ethanol.
Reduction: Ethyl butanoate can be reduced to butanol using reducing agents like lithium aluminum hydride.
Transesterification: It can react with other alcohols to form different esters.
Iodozinc(1+) participates in various organometallic reactions, including:
Oxidative Addition: It can undergo oxidative addition with organic halides.
Transmetalation: It can participate in transmetalation reactions with other metal halides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Transesterification: Catalysts like sodium methoxide.
Major Products
Hydrolysis: Butanoic acid and ethanol.
Reduction: Butanol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Ethyl butanoate is widely used in the food and fragrance industries due to its pleasant aroma. It is also used in scientific research to study esterification and hydrolysis reactions. Iodozinc(1+) is used in organometallic chemistry for the synthesis of complex organic molecules and in catalysis research.
Mécanisme D'action
Ethyl Butanoate
The mechanism of action for ethyl butanoate in hydrolysis involves nucleophilic attack by water on the carbonyl carbon, followed by proton transfers and bond cleavage to yield butanoic acid and ethanol.
Iodozinc(1+)
Iodozinc(1+) acts as a Lewis acid, facilitating various organometallic reactions by stabilizing negative charges and activating substrates for nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl Acetate: Another ester with a fruity aroma, used as a solvent.
Methyl Butanoate: Similar structure but with a methyl group instead of an ethyl group, also used in fragrances.
Zinc Chloride: Similar to iodozinc(1+), used in various chemical reactions.
Uniqueness
Ethyl butanoate is unique for its specific aroma profile and its use in flavor and fragrance industries. Iodozinc(1+) is unique for its role in specialized organometallic reactions, offering different reactivity compared to other zinc halides.
Propriétés
Numéro CAS |
113274-34-3 |
|---|---|
Formule moléculaire |
C6H11IO2Zn |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
ethyl butanoate;iodozinc(1+) |
InChI |
InChI=1S/C6H11O2.HI.Zn/c1-3-5-6(7)8-4-2;;/h3H,4-5H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
WXECUSYQRBTUTG-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C[CH-]C.[Zn+]I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one](/img/structure/B14301709.png)
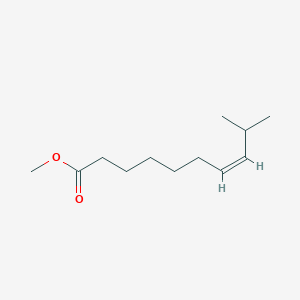
![4-[1-(1H-Imidazol-1-yl)-2-methylpropyl]benzonitrile](/img/structure/B14301713.png)
![2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one](/img/structure/B14301717.png)
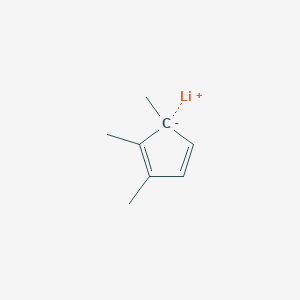
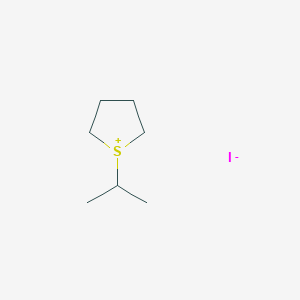
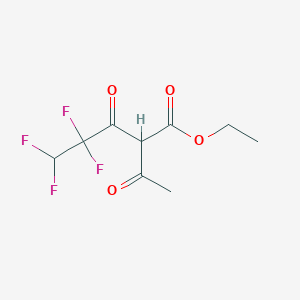
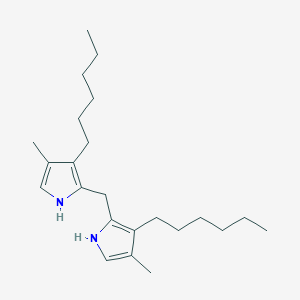
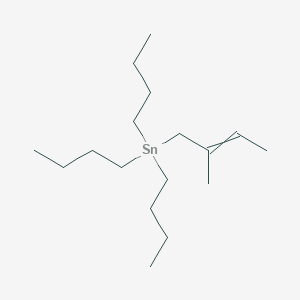
![Ethanol, 2,2'-[(2-methoxy-4-nitrophenyl)imino]bis-](/img/structure/B14301754.png)
